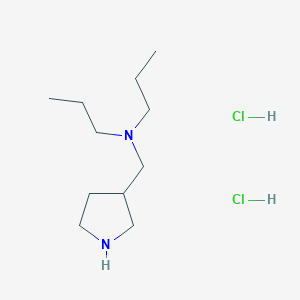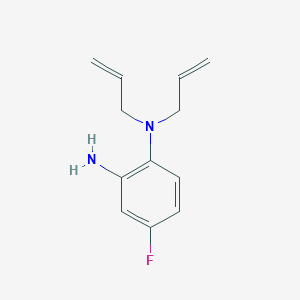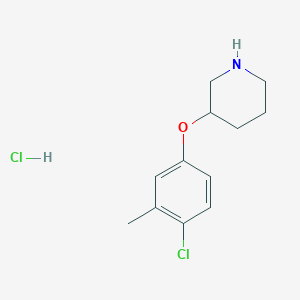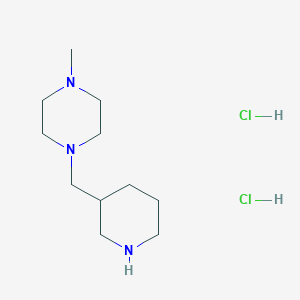
n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride
Vue d'ensemble
Description
“N-Propyl-N-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride” is a chemical compound with the molecular formula C11H25ClN2 . Its molecular weight is 220.79 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride” such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Antidepressant Potential : A study by Bailey et al. (1985) explored compounds related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride, identifying potential antidepressant effects with reduced side effects.
Analytical Methods in Forensic Science : Deruiter, Clark, and Noggle (1990) developed analytical methods to distinguish certain propanamines from similar compounds in forensic contexts.
Branched Polyamines Synthesis : Cervantes-Mejía et al. (2014) discussed the synthesis of branched polyamines, including compounds structurally related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
High-Performance Liquid Chromatography : Boppana et al. (1992) developed a novel chromatographic method involving derivatives of propanamine, demonstrating its application in the sensitive detection of monohydroxy-containing drugs.
Trace Amounts Detection in Urine : Bykov et al. (2017) studied the determination of trace amounts of N-methyl-1-phenyl-2-propanamine in urine, which is related to the compound .
Muscle Relaxant Synthesis : O'Connor et al. (1991) described the synthesis of a muscle relaxant where the propanamine structure plays a crucial role.
N-substituted-acyl-N-methyl-3 Derivatives Design : Jing (2010) focused on the design and synthesis of novel N-substituted-acyl-N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl) propanamine derivatives.
Thermodynamic Properties of Organic Nitrogen Compounds : A study by Das et al. (1993) evaluated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including propanamines.
Metamagnetic Nickel(II) Complex Synthesis : Chattopadhyay et al. (2007) synthesized a single thiocyanato-bridged nickel(II) complex using a ligand structurally similar to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
Immunomodulatory Agents : Badger et al. (1990) explored azaspiranes, which are immunomodulatory agents featuring a structure related to n-Propyl-n-(3-pyrrolidinylmethyl)-1-propanamine dihydrochloride.
Propriétés
IUPAC Name |
N-propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-7-13(8-4-2)10-11-5-6-12-9-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILULKWFVYPAKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424665.png)
![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)
![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)


![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)



![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)